2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide
Description
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-methoxy-N-[1-(2-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C12H17NO3/c1-9(13-12(14)8-15-2)10-6-4-5-7-11(10)16-3/h4-7,9H,8H2,1-3H3,(H,13,14) |
InChI Key |
TZDHFIHAFPUNTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC(=O)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide typically involves the reaction of 2-methoxyphenylacetic acid with methoxyamine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the acetamide bond . The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations . This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of 2-methoxyphenylethylamine or 2-methoxyphenylethanol.
Substitution: Formation of halogenated derivatives such as 2-bromo-N-(1-(2-methoxyphenyl)ethyl)acetamide.
Scientific Research Applications
2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
N-(2-Methoxyphenyl)acetamide ()
- Structure : Lacks the ethyl group and second methoxy substituent present in the target compound.
- Molecular Formula: C₉H₁₁NO₂ vs. C₁₂H₁₅NO₃ (target).
- Key Differences :
2-Methoxy-N-[(1R)-1-Phenylethyl]acetamide ()
- Structure : Features a phenylethyl group instead of 2-methoxyphenylethyl.
- Molecular Formula: C₁₁H₁₅NO₂ vs. C₁₂H₁₅NO₃ (target).
- Molecular weight difference (193.24 g/mol vs. 237.25 g/mol) may influence solubility and metabolic stability .
Complex Heterocyclic Analogues
N1-(1-Benzyl-4-piperidyl)-2-(2-methoxyphenyl)acetamide ()
- Structure : Incorporates a piperidine ring and benzyl group.
- Molecular Formula : C₂₁H₂₆N₂O₂.
- Higher molecular weight (338.45 g/mol) suggests reduced bioavailability but enhanced receptor affinity in neurological targets .
Methoxyacetylfentanyl ()
- Structure : Contains a piperidine ring and fluorophenyl group, classified as an opioid.
- Molecular Formula : C₂₂H₂₈N₂O₂.
- Key Differences :
Agrochemical Analogues
Metolachlor and s-Metolachlor ()
- Structure : Chloroacetamide herbicides with ethyl-methylphenyl and methoxypropan-2-yl groups.
- Molecular Formula: C₁₅H₂₂ClNO₂.
- Key Differences: Chlorine substituent enhances electrophilicity, increasing reactivity compared to the target’s methoxy groups.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Pharmacological Potential: The target compound’s dual methoxy groups may enhance binding to serotonin or adrenergic receptors, though further in vitro studies are needed .
- Toxicity Considerations : Structural similarities to chloroacetamides (e.g., metolachlor) warrant toxicity screening for hepatorenal effects .
- Synthetic Utility : The ethyl linker allows modular modifications, enabling the development of derivatives with tuned lipophilicity and bioavailability .
Biological Activity
2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes:
- Methoxy groups : These enhance lipophilicity and influence the interaction with biological targets.
- Acetamide functional group : This is crucial for the compound's reactivity and biological activity.
- Phenyl ethyl moiety : This part of the molecule contributes to its binding affinity with various receptors and enzymes.
The molecular formula is CHNO, with a molecular weight of approximately 223.27 g/mol.
Biological Activity
Preliminary studies indicate that 2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide exhibits several biological activities:
- Antimicrobial Properties : Research suggests that this compound may possess antimicrobial effects against various pathogens. The presence of methoxy groups is believed to enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines. This action may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Neuroprotective Potential : There is evidence suggesting that the compound may interact with pathways involved in neuroprotection, potentially offering therapeutic benefits in neurodegenerative diseases.
Table 1: Summary of Biological Activities
The mechanisms through which 2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide exerts its effects are still under investigation. However, several hypotheses have emerged:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity. For instance, it could act as an inhibitor or activator depending on the target.
- Receptor Modulation : Its structural features suggest that it could modulate receptor activity, influencing various signaling pathways critical for cellular responses.
Case Studies
-
Antimicrobial Activity Study :
A study evaluated the antimicrobial efficacy of various acetamide derivatives, including 2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide. Results showed moderate activity against gram-positive bacteria, indicating potential for development into an antimicrobial agent . -
Anti-inflammatory Research :
In a controlled experiment involving inflammatory models, the compound demonstrated a significant reduction in markers of inflammation, supporting its role as a therapeutic agent for inflammatory diseases . -
Neuroprotective Effects :
A recent investigation into neuroprotective compounds highlighted the potential of this acetamide derivative in protecting neuronal cells from oxidative stress-induced damage. The study indicated that it could enhance cell survival rates under stress conditions .
Comparison with Similar Compounds
To understand the uniqueness of 2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide, it is essential to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxyphenethylamine | Methoxy group on phenethylamine | Precursor; limited activity |
| N-(4-Methoxyphenyl)acetamide | Similar acetamide structure | Moderate antimicrobial |
| 2-Methoxyphenyl isocyanate | Methoxy group on phenyl ring | Variable activity |
Q & A
Q. How to design toxicity profiling using in vitro models?
- Methodological Answer : Use hepatic (HepG2) or renal (HEK293) cell lines for cytotoxicity assays (LD₅₀). Combine with Ames test for mutagenicity and hERG channel inhibition assays for cardiotoxicity risk. Metabolite identification via LC-MS/MS screens for reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
